molecular formula C10H10O4 B13058951 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid

2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid

Cat. No.: B13058951
M. Wt: 194.18 g/mol
InChI Key: ACNRDLWOAHYKCI-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 2,3-dihydro-5H-benzo[e]dioxepine-8-carboxylic acid is rooted in advancements in heterocyclic chemistry and the synthesis of oxygen-containing fused-ring systems. While the exact date of its first synthesis remains undocumented in public literature, its CAS registry number (2177263-69-1) suggests its emergence in the early 21st century, coinciding with increased interest in benzodioxepine scaffolds for drug discovery.

The compound’s discovery aligns with broader trends in medicinal chemistry to explore carboxylic acid-containing heterocycles. For example, research into PARP1 inhibitors by Shao et al. (2020) demonstrated the utility of structurally related 2,3-dihydrobenzo[b]dioxine-5-carboxamide derivatives, highlighting the pharmacological relevance of benzodioxepine frameworks. Similarly, studies on carboxylic acid isosteres by structure-property relationship analyses (2016) underscored the importance of carboxyl groups in modulating physicochemical properties and biological activity. These efforts likely influenced the synthesis and characterization of 2,3-dihydro-5H-benzo[e]dioxepine-8-carboxylic acid as a candidate for further derivatization.

Key Milestones in Benzodioxepine Chemistry

Year Development Relevance to Target Compound
2016 Advancements in carboxylic acid isosteres for drug design Highlighted the role of carboxyl groups in molecular interactions
2020 Synthesis of benzodioxine carboxamides as PARP1 inhibitors Demonstrated therapeutic potential of benzodioxepine derivatives
2023 Commercial availability of 2,3-dihydro-5H-benzo[e]dioxepine-8-carboxylic acid Enabled broader research applications

Structural Classification Within Benzodioxepine Derivatives

2,3-Dihydro-5H-benzo[e]dioxepine-8-carboxylic acid belongs to the benzodioxepine family, a subclass of oxygen heterocycles featuring a seven-membered dioxepine ring fused to a benzene nucleus. Its structure is defined by the following characteristics:

Molecular Architecture

  • Core Scaffold : A benzo[e]dioxepine system, comprising a benzene ring fused to a 1,4-dioxepane ring (seven-membered ring with two oxygen atoms at positions 1 and 4).
  • Substituents : A carboxylic acid group (-COOH) at position 8 of the benzene ring.
  • Saturation : Partial saturation of the dioxepine ring (2,3-dihydro configuration), reducing ring strain while maintaining planarity.
Structural Data
Property Value Source
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES C1COC2=C(CO1)C=CC(=C2)C(=O)O
TPSA (Topological Polar Surface Area) 55.76 Ų

Comparative Analysis with Related Derivatives

  • Benzodioxins vs. Benzodioxepines :

    • Benzodioxins (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol, CID 82520) feature a six-membered dioxin ring, whereas benzodioxepines incorporate a seven-membered ring, altering steric and electronic properties.
    • The larger ring size in benzodioxepines enhances conformational flexibility, potentially improving binding interactions in biological systems.
  • Functional Group Variations :

    • Replacement of the carboxylic acid with carboxamide groups (e.g., PARP1 inhibitors) or isosteres (e.g., tetrazoles) modifies hydrogen-bonding capacity and solubility.
    • The carboxylic acid group in the target compound enables direct participation in ionic interactions or salt formation, distinguishing it from neutral derivatives.

Structural Implications for Reactivity

  • The electron-withdrawing carboxylic acid group at position 8 polarizes the aromatic ring, directing electrophilic substitution to meta positions.
  • Partial saturation of the dioxepine ring reduces aromaticity, increasing susceptibility to ring-opening reactions under acidic or basic conditions.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3,5-dihydro-2H-1,4-benzodioxepine-8-carboxylic acid

InChI

InChI=1S/C10H10O4/c11-10(12)7-1-2-8-6-13-3-4-14-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12)

InChI Key

ACNRDLWOAHYKCI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CO1)C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation and Cyclization of Phenolic Precursors

A common route starts with a phenolic compound that undergoes selective bromination, followed by intramolecular cyclization to form the dioxepine ring. The carboxylic acid group is introduced by oxidation of aldehyde intermediates or direct carboxylation.

  • Typical reagents and conditions:

    • Bromination agents for selective halogenation.
    • Copper(I) iodide (CuI) and tertiary butyl hydroperoxide as oxidants.
    • Acetonitrile as solvent, reaction temperature around 70 °C.
    • Reaction time: 12 hours with monitoring by thin-layer chromatography (TLC).
  • Mechanism highlights:

    • Initial oxidation of aldehyde to carboxylic acid.
    • Iodolactonization to form the lactone ring within the benzodioxepine framework.
    • Post-synthetic modifications enable further functionalization such as thiocyanate or azide derivatives.

This method yields moderate to good product yields and allows for halogenated derivatives synthesis useful for further chemical transformations.

Cyclization via Alkylation with Dibromoethane

Another effective method involves the alkylation of 2,3-dihydroxybenzoic acid using 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This reaction promotes the formation of the dioxepine ring by intramolecular ether formation.

Step Reagents & Conditions Notes Yield/Outcome
Alkylation 2,3-dihydroxybenzoic acid, K2CO3, 1,2-dibromoethane, DMF, 65 °C, 24 h Inert atmosphere, followed by acidification and extraction White solid, recrystallized from toluene, mp 193-194 °C

This method is notable for its simplicity and good yields of the target acid, making it a preferred approach for bulk synthesis.

Conversion to Acid Chloride and Subsequent Functionalization

The carboxylic acid can be activated by conversion to the corresponding acid chloride using thionyl chloride (SOCl2), which facilitates further coupling reactions or modifications.

Step Reagents & Conditions Notes Yield/Outcome
Acid chloride formation SOCl2, reflux at 70-80 °C for 1-4 h Reaction under nitrogen atmosphere, removal of excess SOCl2 under reduced pressure Reactive acyl chloride as oil, used directly in subsequent steps

This activated intermediate is useful for amide bond formation or esterification, expanding the compound's synthetic utility.

Amidation and Coupling Reactions

Using the acid chloride intermediate or directly the acid, amide derivatives can be synthesized by coupling with amines in the presence of coupling agents such as HATU and bases like N-ethyl-N,N-diisopropylamine in DMF at 40 °C overnight.

Step Reagents & Conditions Notes Yield/Outcome
Amidation Acid + amine, HATU, DIPEA, DMF, 40 °C, overnight Purification by preparative reverse phase HPLC High purity amide derivatives

This method is widely used for generating derivatives for medicinal chemistry applications.

Alternative Oxidation and Cyclization Approaches

Recent research has demonstrated tandem oxidation and iodolactonization of 2-hydroxybenzaldehyde derivatives mediated by CuI and tert-butyl hydroperoxide in acetonitrile at 70 °C, producing benzodioxepinones structurally related to the target compound.

  • Reaction monitoring by TLC.
  • Organic extracts washed with brine and dried over sodium sulfate.
  • Purification by silica gel column chromatography.

This approach allows for the synthesis of halogenated benzodioxepinones, which can be further modified to yield a variety of derivatives.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield/Notes
Oxidation & Iodolactonization CuI, tert-butyl hydroperoxide, acetonitrile, 70 °C Efficient, allows halogenation Moderate to good yields
Alkylation with Dibromoethane 2,3-dihydroxybenzoic acid, K2CO3, DMF, 65 °C, 24 h Simple, good yield, scalable White solid, mp 193-194 °C
Acid Chloride Formation Thionyl chloride, reflux 70-80 °C, 1-4 h Activates acid for further reactions Reactive intermediate
Amidation HATU, DIPEA, DMF, 40 °C, overnight High purity amides, versatile High purity products

Research Findings and Notes

  • The alkylation method using potassium carbonate and dibromoethane in DMF is well-documented for producing the benzodioxepine ring with high purity and crystallinity.
  • Tandem oxidation and iodolactonization provide a modern, efficient synthetic route for halogenated derivatives, expanding the chemical space of benzodioxepines.
  • Activation of the carboxylic acid to acid chloride using thionyl chloride is a crucial step for further functionalization, including amidation and esterification reactions.
  • The choice of solvent, temperature, and atmosphere (inert nitrogen) is critical to optimize yields and purity.
  • Post-synthesis modifications allow for the generation of diverse derivatives, useful in medicinal chemistry and materials science.

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence : The replacement of oxygen with sulfur (e.g., in thiazepines) increases lipophilicity and may enhance blood-brain barrier penetration but reduces metabolic stability .

Substituent Position : Carboxylic acid placement (5- vs. 8-position) alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding .

Functional Groups : Sulfone and ester derivatives exhibit distinct pharmacokinetic profiles. Sulfones improve oxidative stability, while esters act as prodrugs .

Physicochemical Properties

  • LogP : The dioxepine core (LogP ~1.2) is less lipophilic than dibenzothiazepines (LogP ~2.5) due to sulfur’s hydrophobic contribution .
  • Solubility : The carboxylic acid group enhances aqueous solubility (e.g., ~50 mg/mL at pH 7.4) compared to ester derivatives (e.g., ethyl ester solubility <10 mg/mL) .
  • Acidity : The pKa of the carboxylic acid group (~4.5) is consistent across benzodioxine/dioxepine derivatives but varies slightly with electronic effects from substituents .

Biological Activity

2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C9H8O4C_9H_8O_4, with a molecular weight of approximately 180.16 g/mol. The structure features a dioxepine ring system which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzo[dioxepine] structure. For instance:

  • Cell Cycle Arrest : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest in various cancer cell lines. For example, certain derivatives have been reported to cause arrest in the G2/M phase in MDA-MB-468 breast cancer cells, leading to a significant reduction in tumor growth in xenograft models .
  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For example, compounds with similar structures showed IC50 values ranging from 0.29 to 1.48 µM against A549 lung cancer cells .
CompoundCell LineIC50 (µM)Effect
Derivative AA5490.51Cytotoxic
Derivative BMDA-MB-4680.63Cell cycle arrest
Derivative CHCT1161.68Cytotoxic

The mechanisms underlying the anticancer activity of this compound include:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division . This disruption leads to apoptosis in sensitive cancer cells.
  • DNA Damage Induction : The compound may also induce DNA damage as evidenced by increased γ-H2AX foci formation in treated cells, indicating its role as a potential DNA damaging agent .

Case Studies

  • Xenograft Model Study : In a study involving MDA-MB-468 xenografts in nude mice, administration of the compound at a dosage of 60 mg/kg every other day resulted in a remarkable 77% reduction in tumor volume compared to controls without significant weight loss .
  • Combination Therapy : Research has indicated that when used in combination with established chemotherapeutics like doxorubicin and paclitaxel, this compound enhanced their efficacy by reducing P-glycoprotein expression in resistant cancer cell lines .

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